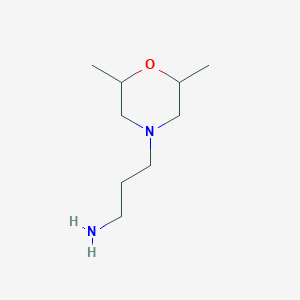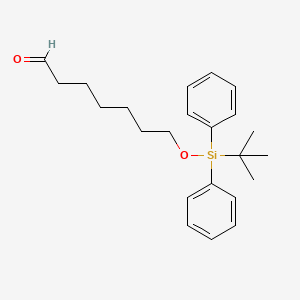
7-(tert-Butyldiphenylsilyloxy)heptanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is used in various fields, including drug synthesis, organic chemistry studies, and material science investigations.
Wissenschaftliche Forschungsanwendungen
7-[tert-Butyl(diphenyl)silyl]oxyheptanal is used in a wide range of scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and as a protecting group for sensitive functional groups.
Biology: It is used in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: It has potential therapeutic applications and is used in the development of new drugs.
Industry: It is used in the production of advanced materials and as an intermediate in chemical manufacturing processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[tert-Butyl(diphenyl)silyl]oxyheptanal typically involves the protection of a heptanal derivative with a t-butyldiphenylsilyl group. The reaction conditions often include the use of a base such as triethylamine and a silylating agent like t-butyldiphenylsilyl chloride. The reaction is usually carried out in an anhydrous solvent such as dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 7-[tert-Butyl(diphenyl)silyl]oxyheptanal may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-[tert-Butyl(diphenyl)silyl]oxyheptanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The silyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: 7-(t-Butyldiphenylsilyloxy)heptanoic acid.
Reduction: 7-(t-Butyldiphenylsilyloxy)heptanol.
Substitution: Various substituted heptanal derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 7-[tert-Butyl(diphenyl)silyl]oxyheptanal involves its interaction with specific molecular targets and pathways. The silyloxy group provides steric protection to the heptanal moiety, allowing selective reactions to occur at other functional sites. This selective reactivity is crucial in synthetic chemistry and drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-(Trimethylsilyloxy)heptanal: Similar structure but with a trimethylsilyl group instead of a t-butyldiphenylsilyl group.
7-(Triisopropylsilyloxy)heptanal: Similar structure but with a triisopropylsilyl group.
7-(t-Butyldimethylsilyloxy)heptanal: Similar structure but with a t-butyldimethylsilyl group.
Uniqueness
7-[tert-Butyl(diphenyl)silyl]oxyheptanal is unique due to its bulky t-butyldiphenylsilyl group, which provides enhanced steric protection and stability compared to other silyl-protected heptanal derivatives. This makes it particularly useful in complex synthetic routes where selective reactivity is required.
Eigenschaften
IUPAC Name |
7-[tert-butyl(diphenyl)silyl]oxyheptanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O2Si/c1-23(2,3)26(21-15-9-7-10-16-21,22-17-11-8-12-18-22)25-20-14-6-4-5-13-19-24/h7-12,15-19H,4-6,13-14,20H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWJHQXRFIGPJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCCC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447025 |
Source


|
| Record name | 7-(t-butyldiphenylsilyloxy)heptanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147974-19-4 |
Source


|
| Record name | 7-(t-butyldiphenylsilyloxy)heptanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
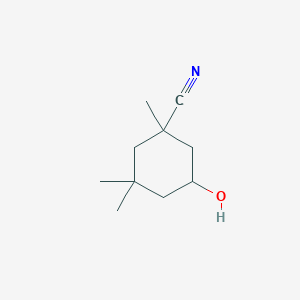
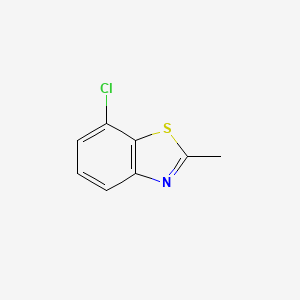

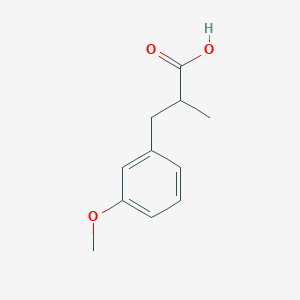
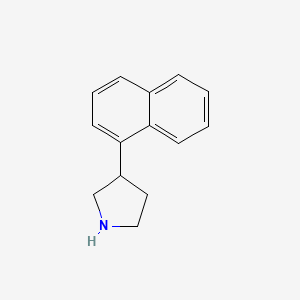
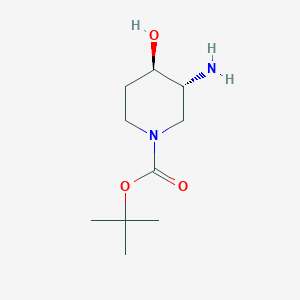
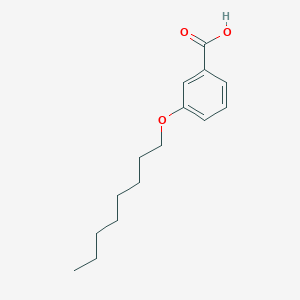
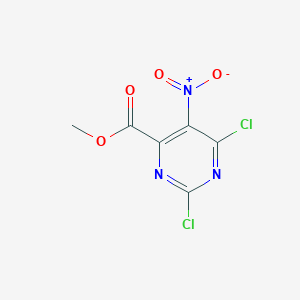
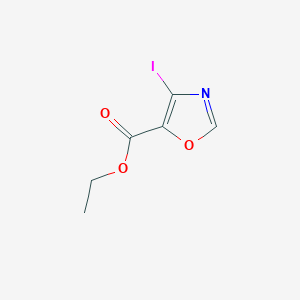
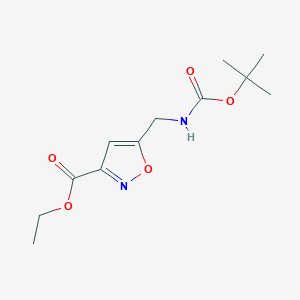
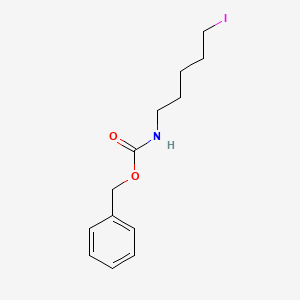
![(2S,3S,4S,5R,6S)-6-[(2Z,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1311886.png)

